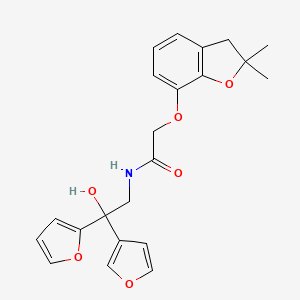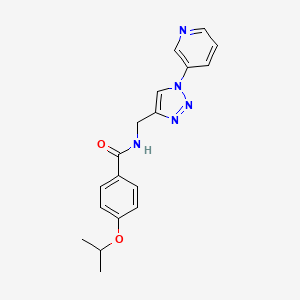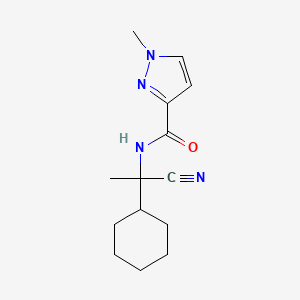![molecular formula C12H12N2O4 B2973327 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001755-21-0](/img/structure/B2973327.png)
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid, also known as MOPCA, is a compound of great scientific interest due to its potential applications in a variety of fields. It is a carboxylic acid derivative of 4-methoxyphenoxy and 1H-pyrazole, and has a molecular formula of C9H9NO3. MOPCA has been studied for its potential use in laboratory experiments, as well as its biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves the reaction of 4-methoxyphenol with chloromethylpyrazole, followed by hydrolysis of the resulting ester to yield the target compound.
Starting Materials
4-methoxyphenol, chloromethylpyrazole, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: React 4-methoxyphenol with chloromethylpyrazole in the presence of a base such as sodium hydroxide in water to yield the corresponding ester., Step 2: Extract the ester with ethyl acetate and dry over anhydrous sodium sulfate., Step 3: Hydrolyze the ester using sodium hydroxide in water to yield the target compound, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in the synthesis of various compounds, such as 1-phenyl-4-methoxy-1H-pyrazole-3-carboxamide and 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. In addition, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been studied for its potential use in the synthesis of organic compounds, such as 1-phenyl-4-methoxy-1H-pyrazole-3-carboxylic acid and its derivatives.
Mecanismo De Acción
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting COX-2, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is believed to reduce inflammation and other associated symptoms.
Efectos Bioquímicos Y Fisiológicos
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. In addition, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of different reactions. In addition, it is relatively stable, and is not easily degraded by light or heat. However, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be difficult to purify, and can be toxic in high concentrations.
Direcciones Futuras
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of potential future applications. It could be used to develop new drugs for the treatment of inflammation, cancer, and other diseases. In addition, it could be used to develop new organic compounds, such as polymers, surfactants, and catalysts. Finally, it could be used to develop new materials for use in various industries, such as the automotive and electronics industries.
Propiedades
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-2-4-10(5-3-9)18-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMTAYRTYFIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)
![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2973251.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2973252.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)

![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)


![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)